2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid
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Overview
Description
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated alkene moiety, methoxy groups, and an amine functional group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorinated alkene: This can be achieved through the reaction of a suitable alkene precursor with a fluorinating agent under controlled conditions.
Etherification: The fluorinated alkene is then reacted with a phenol derivative to form the ether linkage.
Introduction of methoxy groups: Methoxylation of the phenol derivative is carried out using methanol and a suitable catalyst.
Amine introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkene or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorinated alkene moiety can interact with enzymes or receptors, leading to modulation of their activity. The methoxy groups may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
- 1-[(2-fluoroprop-2-en-1-yl)oxy]-4-(1,1,1,3,3,3-hexafluoro-2-{4-[(2-fluoroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)benzene
Uniqueness
The unique combination of fluorinated alkene, methoxy groups, and amine functionality in 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine sets it apart from other similar compounds
Properties
Molecular Formula |
C15H19F4NO5 |
---|---|
Molecular Weight |
369.31 g/mol |
IUPAC Name |
2-[4-(2-fluoroprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18FNO3.C2HF3O2/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3;3-2(4,5)1(6)7/h6-7H,1,4-5,8,15H2,2-3H3;(H,6,7) |
InChI Key |
PUMZRBVLBANIRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=C)F)OC)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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